molecular formula C13H15NO4 B2809652 1-Ethyl-4,6-dimethoxy-1h-indole-2-carboxylic acid CAS No. 319906-52-0

1-Ethyl-4,6-dimethoxy-1h-indole-2-carboxylic acid

Cat. No.: B2809652
CAS No.: 319906-52-0
M. Wt: 249.266
InChI Key: VOXGSKFIZLPRFP-UHFFFAOYSA-N
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Description

1-Ethyl-4,6-dimethoxy-1h-indole-2-carboxylic acid is a synthetic indole derivative. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound, like other indole derivatives, is of interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic properties .

Preparation Methods

The synthesis of 1-Ethyl-4,6-dimethoxy-1h-indole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the ethyl and methoxy groups at specific positions on the indole ring. The carboxylic acid group is then introduced through carboxylation reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1-Ethyl-4,6-dimethoxy-1h-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction can replace one functional group with another. .

Scientific Research Applications

1-Ethyl-4,6-dimethoxy-1h-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in studies of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

1-Ethyl-4,6-dimethoxy-1h-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

Properties

IUPAC Name

1-ethyl-4,6-dimethoxyindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-4-14-10-5-8(17-2)6-12(18-3)9(10)7-11(14)13(15)16/h5-7H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXGSKFIZLPRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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